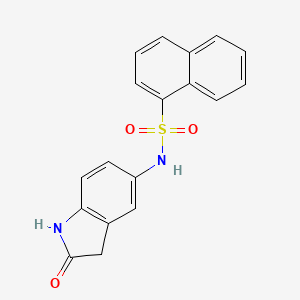

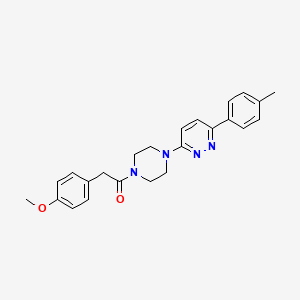

5-chloro-2-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a versatile material utilized in scientific research. Its unique properties make it valuable for studies ranging from drug development to organic synthesis. It belongs to the class of organic compounds known as indolines .

Synthesis Analysis

The synthesis of this compound and its analogs has been a topic of interest in recent years. The chemistry of quinoline-2,4-diones, which are related to this compound, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . The reactions were carried out using different catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide and L-proline .Molecular Structure Analysis

The molecular structure of this compound is complex and unique. The X-ray crystal structure of a similar compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity .Chemical Reactions Analysis

The chemical reactions of this compound are diverse and interesting. The recent synthetic approaches and the applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities, have been discussed .Aplicaciones Científicas De Investigación

Chemical and Spectral Study

Research in the realm of chemical and spectral analysis of nitro and chloro-substituted benzamides and quinolines has led to insights into their structural properties and potential reactivity. Thakkar and Patel (1969) delved into the chemical and spectral properties of 6- and 7-nitro-2-methyl, 2-benzyl, 2-styryl, and 2-(1-phenylstyryl)-3H-4-ketoquinazolines and their derivatives, showcasing the synthetic pathways and spectral characteristics of these compounds, which could provide foundational knowledge for understanding the chemical behavior of "5-chloro-2-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" (Thakkar & Patel, 1969).

Ni(II)-Catalyzed Oxidative Coupling

The study by Aihara et al. (2014) on Ni(II)-catalyzed oxidative coupling between C(sp(2))-H in benzamides and C(sp(3))-H in toluene derivatives presents a significant advancement in the field of organic synthesis, indicating the potential for creating complex molecular frameworks that could include the synthesis of compounds similar to "5-chloro-2-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" through catalytic methods (Aihara et al., 2014).

Cobalt-Catalyzed Reactions

Grigorjeva and Daugulis (2014, 2015) introduced cobalt-catalyzed methodologies for direct carbonylation and dimerization of aminoquinoline benzamides, highlighting innovative approaches to modifying benzamide structures. These studies offer insights into potential synthetic routes and reactivity patterns that could be applicable to the synthesis or functionalization of "5-chloro-2-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide," demonstrating the versatility of transition metal-catalyzed reactions in organic synthesis (Grigorjeva & Daugulis, 2014); (Grigorjeva & Daugulis, 2015).

Biological Activity Studies

The exploration of the biological activities of nitro-substituted benzamides and quinolines, as well as their derivatives, is a critical area of research with implications for drug discovery and development. Studies like those by Hadanu et al. (2012) on the synthesis and antiplasmodial activity testing of nitro-substituted phenanthrolinium salts as antimalarial agents, and by Romero et al. (2018) on the synthesis, antimalarial, antiproliferative, and apoptotic activities of benzimidazole-5-carboxamide derivatives, offer valuable insights into the potential biological applications of compounds structurally related to "5-chloro-2-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" (Hadanu et al., 2012); (Romero et al., 2018).

Direcciones Futuras

The future directions of research on this compound are promising. The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . This compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .

Propiedades

IUPAC Name |

5-chloro-2-nitro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O4/c17-10-2-5-14(20(23)24)12(8-10)16(22)18-11-3-4-13-9(7-11)1-6-15(21)19-13/h2-5,7-8H,1,6H2,(H,18,22)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNOYIFVBBXYCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Cyanoethyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2977602.png)

![7-[(4-Methylphenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2977604.png)

![4-Ethyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2977606.png)

![3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl fluoride](/img/structure/B2977608.png)

![N-[4-(tert-butyl)phenyl]-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2977616.png)

![6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2977618.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2977620.png)